molecular formula C9H8N2OS2 B1681516 3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide CAS No. 354812-17-2

3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide

Cat. No. B1681516
M. Wt: 224.3 g/mol
InChI Key: BMUACLADCKCNKZ-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as the one you mentioned, have been of interest to many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects .


Synthesis Analysis

While specific synthesis methods for “3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide” are not available, thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The specific structure of “3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide” would need to be determined through further analysis.

Scientific Research Applications

Synthesis and Antinociceptive Activity

Research has shown that derivatives of thiophene carboxamide, through specific synthetic pathways, exhibit antinociceptive activities. A study detailed the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, highlighting their potential in pain management applications (Shipilovskikh et al., 2020).

Antibiotic and Antibacterial Drugs

The compound has been utilized in the synthesis of new antibiotic and antibacterial drugs. One study focused on preparing derivatives through reactions with various reagents, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

A series of novel thiophene derivatives synthesized from related compounds showed significant antiarrhythmic, serotonin antagonist, and antianxiety activities, underscoring their therapeutic potential in treating various disorders (Amr et al., 2010).

Antiproliferative Activity

Research into 2-chlorophenyl carboxamide thienopyridines, related to thiophene carboxamide, indicated their antiproliferative activities, especially against enzymes such as phospholipase C. This suggests a potential application in cancer therapy by targeting specific cellular pathways (van Rensburg et al., 2017).

Antimicrobial Activity

Further studies have demonstrated the antimicrobial efficacy of thiophene carboxamide derivatives. Synthesis and characterization of Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide revealed promising antimicrobial activities, expanding the scope of these compounds in microbial resistance management (Arora et al., 2012).

properties

IUPAC Name

3-amino-5-thiophen-3-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUACLADCKCNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=C(S2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257563
Record name 3-Amino-5-(3-thienyl)thiophene-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-[2,3'-bithiophene]-5-carboxamide

CAS RN

354812-17-2
Record name 3-Amino-5-(3-thienyl)thiophene-2-carboxamide
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Record name 3-Amino-5-(3-thienyl)thiophene-2-carboxamide
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Record name 354812-17-2
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Record name 4-Amino[2,3′-bithiophene]-5-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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